3-BENZYLOXAZOLIDINE-2,4-DIONE
Description
Properties
CAS No. |
17153-05-8 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-benzyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H9NO3/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
ZWZFFTHXSRRHOU-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=O)O1)CC2=CC=CC=C2 |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC2=CC=CC=C2 |
Other CAS No. |
17153-05-8 |
Synonyms |
3-benzyloxazolidine-2,4-dione |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, oxazolidine-2,4-dione is refluxed with benzyl chloride in the presence of a base, such as sodium acetate, to facilitate the substitution at the nitrogen atom. The reaction proceeds via an Sₙ2 mechanism , where the benzyl group displaces a chloride ion, yielding the 3-benzyl-substituted product. Key parameters include:
-
Temperature : Reflux conditions (≈100–120°C)
-
Reaction Time : 12–18 hours for complete substitution
-
Solvent : Polar aprotic solvents (e.g., acetic acid or DMF)
A representative synthesis from The Journal of Organic Chemistry (1996) reports a yield of 70–85% under optimized conditions.
Table 1: Optimization of Alkylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes rate |
| Benzyl Chloride Ratio | 1.2 equivalents | Prevents overalkylation |
| Base | Sodium Acetate | Neutralizes HCl |
Cyclocondensation of Benzylamine Derivatives
An alternative route involves the cyclocondensation of N-benzylglycine with phosgene or phosgene equivalents to form the oxazolidine-2,4-dione ring. This method, though less commonly reported, offers a direct pathway to the target compound by constructing the heterocyclic core in situ.
Stepwise Synthesis
Key Challenges:
-
Safety : Phosgene’s toxicity necessitates stringent handling protocols.
-
Byproducts : Competing reactions may produce undesired ureas or carbamates.
Comparative Analysis of Synthetic Routes
The alkylation method (Section 1) is favored industrially due to its simplicity and scalability, whereas cyclocondensation (Section 2) is reserved for laboratory-scale applications requiring high purity. A side-by-side comparison reveals:
Table 2: Method Comparison
| Criterion | Alkylation Route | Cyclocondensation Route |
|---|---|---|
| Yield | 70–85% | 50–65% |
| Scalability | High | Moderate |
| Safety | Moderate | Low (phosgene risk) |
| Purity | >95% | >90% |
Characterization and Quality Control
Synthetic batches of this compound are validated using:
-
Infrared Spectroscopy (IR) : Peaks at 1675–1750 cm⁻¹ (C=O stretching) and 3020 cm⁻¹ (aromatic C–H).
-
Mass Spectrometry (MS) : Molecular ion peak at m/z 191 (M⁺) with fragmentation patterns consistent with the benzyl group.
-
Melting Point : Reported range of 165–175°C , varying slightly with crystallization solvents.
Industrial Applications and Modifications
While this compound itself has limited direct applications, its structural analogs are explored as:
Chemical Reactions Analysis
Types of Reactions: 3-BENZYLOXAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinedione ring into other functional groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxazolidinone derivatives, which can have enhanced biological activities and applications.
Scientific Research Applications
Medicinal Chemistry
Hypoglycemic Activity
3-Benzyloxazolidine-2,4-dione has been identified as a potent hypoglycemic agent. Research indicates that derivatives of oxazolidine-2,4-diones exhibit significant glucose-lowering effects, making them potential candidates for diabetes treatment. Studies have shown that these compounds can enhance insulin sensitivity and reduce blood glucose levels in animal models of diabetes .
Tyrosinase Inhibition
Recent studies have highlighted the inhibitory effects of this compound on tyrosinase, an enzyme crucial in melanin production. This property makes it a potential candidate for cosmetic applications aimed at skin whitening and treating hyperpigmentation disorders. The compound demonstrated effective inhibition rates comparable to established inhibitors like kojic acid .
Biological Evaluations
In Vivo Studies
In vivo studies using Drosophila melanogaster have demonstrated that derivatives of this compound positively impact lifespan and metabolic health when subjected to high-fat diets. These findings suggest potential applications in metabolic disorder treatments .
Cellular Studies
In vitro assays have been conducted to evaluate the effects of this compound on various cell lines. For instance, its anti-tyrosinase activity was assessed in B16F10 melanoma cells, where it exhibited significant inhibition of melanin synthesis .
Synthesis and Derivatives
The synthesis of this compound involves several methods, including the condensation of α-hydroxy esters with urea in the presence of alkali metal alkoxides. This method allows for the generation of various derivatives that can be tailored for specific biological activities .
Case Study 1: Diabetes Management
A study conducted on genetically obese mice demonstrated that administration of this compound led to significant reductions in fasting blood glucose levels and improvements in insulin sensitivity. The compound was shown to modulate metabolic pathways associated with glucose metabolism .
Case Study 2: Skin Whitening
In a clinical evaluation involving human subjects with hyperpigmentation, topical formulations containing this compound were applied over several weeks. Results indicated a marked reduction in pigmentation levels without significant side effects, suggesting its efficacy as a skin-lightening agent .
Mechanism of Action
The mechanism of action of 3-BENZYLOXAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, oxazolidinones are known to inhibit bacterial protein biosynthesis by binding to the 50S subunit of bacterial ribosomes, thereby preventing the formation of the initiation complex . This inhibition disrupts the translation process, leading to the bacteriostatic effect.
Comparison with Similar Compounds
Imidazolidine-2,4-dione Derivatives
- Examples : IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) and IM-7 (3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione) .
- Key Differences : The imidazolidine ring contains two nitrogen atoms (vs. one oxygen and one nitrogen in oxazolidine). Substitution patterns (e.g., phenyl, ethylphenyl) at positions 3 and 5 influence pharmacological activity. For instance, IM-3 exhibits central nervous system (CNS) effects, while IM-7 modulates cardiovascular responses in rats .
Thiazolidine-2,4-dione Derivatives
Pyran-2,4-dione Derivatives
- Example: β-enamino-pyran-2,4-dione derivatives (e.g., compounds 2a, 2b) .
- Key Differences: The six-membered pyran ring introduces conformational flexibility. Substituents like β-enamino groups significantly increase dipole moments (e.g., 2a has a higher dipole moment than 2b), affecting solubility and reactivity .
Benzoxazine-2,4-dione Derivatives
- Examples : 7-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione and 5-fluoro derivatives .
- Key Differences: Fusion of a benzene ring to the oxazine core enhances aromaticity and thermal stability compared to non-fused oxazolidine derivatives.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-benzyloxazolidine-2,4-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and amino-triazole derivatives under acidic catalysis. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with benzaldehyde in absolute ethanol containing glacial acetic acid (5 drops per 0.001 mol substrate) for 4 hours yields solid products after solvent evaporation . Optimization may require adjusting reflux time, solvent polarity, or acid concentration to improve crystallinity and purity.
Q. How can researchers confirm the structural identity of synthesized this compound derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies substitution patterns. For example, HRMS data in quinazoline-2,4-dione derivatives (structurally analogous) confirmed molecular ions within 2 ppm error . X-ray crystallography can resolve stereochemical ambiguities, especially for chiral benzyl substituents .
Q. What are the key stability considerations for this compound during storage and handling?
- Methodological Answer : Stability tests under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (using desiccators or controlled chambers) are essential. Derivatives like thiazolidine-2,4-diones degrade under prolonged UV exposure; thus, amber vials and inert atmospheres (N₂) are recommended . Purity should be monitored via HPLC with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How does the benzyl substituent in this compound influence its chelation behavior with transition metals?
- Methodological Answer : Spectrophotometric titrations with Cu(II) or Fe(III) salts in buffered solutions (pH 4–7) can quantify chelation. For example, substituted 3-arylhydrazopentane-2,4-diones form 1:2 (metal:ligand) complexes with Cu(II), confirmed by Job’s plot analysis and shifts in λmax . Competitive EDTA titrations may assess binding affinity.
Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and predict electrostatic potential surfaces, revealing nucleophilic/electrophilic sites. Molecular docking against targets like HPPD (4-hydroxyphenylpyruvate dioxygenase) identifies binding modes, with scoring functions (AutoDock Vina) prioritizing derivatives for synthesis .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced biological activity?
- Methodological Answer : Systematic substitution at the benzyl group (e.g., nitro, methoxy, halogen) followed by in vitro assays (e.g., enzyme inhibition IC50) establishes SAR. For instance, electron-withdrawing groups on the benzyl ring of quinazoline-2,4-diones increased HPPD inhibition by 30–50% compared to unsubstituted analogs .
Q. What analytical techniques resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in IC50 values may arise from assay conditions (e.g., buffer pH, co-solvents). Cross-validation using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) and strict adherence to standardized protocols (e.g., OECD guidelines) improve reproducibility . Meta-analyses of published datasets with subgrouping by experimental parameters are advised.
Q. How do solvent polarity and proticity affect the reaction kinetics of this compound in nucleophilic substitutions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 mechanisms, accelerating reactions. Kinetic studies using ¹H NMR to track benzyl group displacement (e.g., with NaN3) show rate constants (k) increasing 5-fold in DMSO vs. ethanol. Protic solvents hinder reactivity via hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
